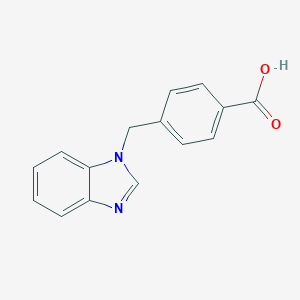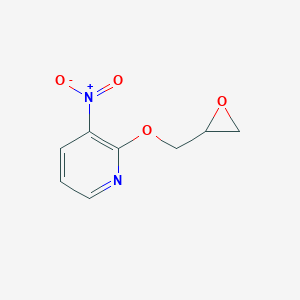
N-methyl-N-(2-methylbutyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylbutyl)nitrous amide, also known as methohexital, is a short-acting barbiturate that is commonly used as an anesthetic agent. It was first synthesized in the 1950s and has since been used extensively in medical settings due to its rapid onset and short duration of action.
Applications De Recherche Scientifique
N-methyl-N-(2-methylbutyl)nitrous amide has been extensively studied for its use as an anesthetic agent. It has been shown to be effective in inducing anesthesia in a variety of surgical procedures. Additionally, it has been used as a sedative agent in the treatment of insomnia and anxiety disorders.
Mécanisme D'action
N-methyl-N-(2-methylbutyl)nitrous amide acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. By binding to this receptor, N-methyl-N-(2-methylbutyl)nitrous amide enhances the effects of GABA, leading to the suppression of neuronal activity and induction of anesthesia.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylbutyl)nitrous amide has a number of biochemical and physiological effects. It is a potent central nervous system depressant, leading to the suppression of neuronal activity and induction of anesthesia. It also has analgesic properties, making it useful in the treatment of pain. Additionally, it can cause respiratory depression, hypotension, and bradycardia.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-methylbutyl)nitrous amide has a number of advantages and limitations for use in laboratory experiments. Its rapid onset and short duration of action make it useful for studies that require precise timing. Additionally, its potency and ability to induce anesthesia make it useful for studies that require immobilization of test subjects. However, its potential for respiratory depression and other adverse effects must be taken into account when designing experiments.
Orientations Futures
There are a number of potential future directions for research on N-methyl-N-(2-methylbutyl)nitrous amide. One area of interest is the development of new anesthetic agents that have fewer adverse effects than current agents. Additionally, there is interest in the use of N-methyl-N-(2-methylbutyl)nitrous amide as a sedative agent in the treatment of anxiety and insomnia. Finally, there is potential for further study of the mechanism of action of N-methyl-N-(2-methylbutyl)nitrous amide, which could lead to the development of new drugs that target the GABA receptor.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-methylbutyl)nitrous amide involves the reaction between 2-methyl-2-butanol and nitrous acid. The resulting compound is then reacted with methylamine to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
130787-81-4 |
|---|---|
Nom du produit |
N-methyl-N-(2-methylbutyl)nitrous amide |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
Clé InChI |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
SMILES canonique |
CCC(C)CN(C)N=O |
Synonymes |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















